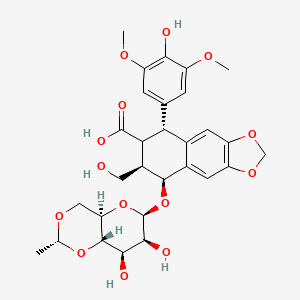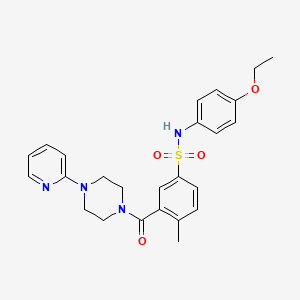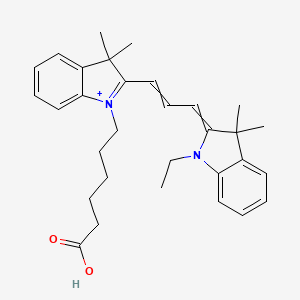
Etoposide Hydroxy Acid (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoposide Hydroxy Acid (Mixture of Diastereomers) is a derivative of Etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers such as small-cell lung cancer and testicular cancer . The compound has the molecular formula C29H34O14 and a molecular weight of 606.57 . It is characterized by the presence of multiple stereocenters, leading to the formation of diastereomers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Etoposide Hydroxy Acid is synthesized from Etoposide through a series of chemical reactions. The process involves the hydrolysis of Etoposide to introduce hydroxyl groups, resulting in the formation of Etoposide Hydroxy Acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of Etoposide Hydroxy Acid follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to separate the diastereomers and obtain a mixture with the desired composition .
Análisis De Reacciones Químicas
Types of Reactions: Etoposide Hydroxy Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to oxidize specific functional groups in Etoposide Hydroxy Acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce ketone or aldehyde groups.
Major Products Formed: The major products formed from these reactions include various derivatives of Etoposide Hydroxy Acid with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Etoposide Hydroxy Acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mecanismo De Acción
Etoposide Hydroxy Acid exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with topoisomerase II and DNA, the compound induces breaks in double-stranded DNA, preventing repair and leading to cell death. This mechanism is particularly effective in the G2 and S phases of the cell cycle .
Comparación Con Compuestos Similares
Etoposide: The parent compound, used widely in chemotherapy.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action.
Podophyllotoxin: The natural product from which Etoposide and its derivatives are synthesized.
Uniqueness: Etoposide Hydroxy Acid is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to Etoposide. The presence of multiple stereocenters and the formation of diastereomers contribute to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C29H34O14 |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
(5R,7R,8S)-8-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-5-(4-hydroxy-3,5-dimethoxyphenyl)-7-(hydroxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C29H34O14/c1-11-38-9-20-27(41-11)24(32)25(33)29(42-20)43-26-14-7-17-16(39-10-40-17)6-13(14)21(22(28(34)35)15(26)8-30)12-4-18(36-2)23(31)19(5-12)37-3/h4-7,11,15,20-22,24-27,29-33H,8-10H2,1-3H3,(H,34,35)/t11-,15+,20-,21-,22?,24-,25+,26-,27-,29+/m1/s1 |
Clave InChI |
IRWMJBVWHXLXJX-TYXFMAAQSA-N |
SMILES isomérico |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H](C([C@@H](C4=CC5=C(C=C34)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C(=O)O)CO)O)O |
SMILES canónico |
CC1OCC2C(O1)C(C(C(O2)OC3C(C(C(C4=CC5=C(C=C34)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C(=O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)





![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)





